Dimethoxybenzenesulfonamide

Description

Contextualization within Sulfonamide Chemistry Research

The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, famously associated with the first generation of antimicrobial sulfa drugs. Beyond this historical success, the sulfonamide moiety is recognized for its ability to mimic the transition state of various enzymatic reactions and to participate in strong hydrogen bonding interactions, making it a privileged scaffold in drug design. evitachem.comresearchgate.net The incorporation of a dimethoxybenzene ring onto this functional group creates dimethoxybenzenesulfonamide, a molecule where the electron-donating methoxy (B1213986) groups can influence the electronic properties, reactivity, and three-dimensional structure of the entire compound. cymitquimica.com

These methoxy groups can enhance the molecule's electron-donating properties, which in turn affects its reactivity and interactions within biological systems. cymitquimica.comvulcanchem.com This modulation is a key area of academic inquiry, as researchers explore how these substitutions impact the potential of sulfonamide-based compounds. The structural framework of this compound is therefore of significant interest in fields ranging from medicinal chemistry to materials science. evitachem.com

Historical Trajectories of Academic Inquiry

Early academic work involving dimethoxybenzenesulfonamides often centered on their synthesis and fundamental characterization. A common and long-standing synthetic route involves the reaction of a dimethoxybenzene with chlorosulfonic acid to produce the corresponding dimethoxybenzenesulfonyl chloride. vulcanchem.com This reactive intermediate can then be coupled with a variety of amines or anilines to generate a library of N-substituted this compound derivatives. evitachem.com

A 1998 doctoral thesis from the University of Groningen, for instance, describes the preparation of 2,4-dimethoxybenzenesulfonyl chloride as a precursor for synthesizing ligands for dopamine (B1211576) receptors. rug.nl The process involved the sulfonation of 2,4-dimethoxybenzene, followed by conversion to its potassium salt and subsequent reaction to form the sulfonyl chloride. rug.nl Similarly, a 2008 study published in the IUCr Journals detailed the synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide by reacting 3,4-dimethoxybenzenesulfonyl chloride with 3,4-difluoroaniline. iucr.orgnih.gov These studies exemplify the historical role of dimethoxybenzenesulfonamides as foundational building blocks in multi-step synthetic research projects.

Current Research Landscape and Scholarly Significance

In contemporary academic research, dimethoxybenzenesulfonamides are being investigated for a wide array of applications, reflecting their versatility. They are frequently used as key intermediates in the synthesis of more complex molecules with potential biological activity. For example, research has shown their incorporation into novel compounds evaluated for anticancer properties. oncotarget.comresearchgate.net One study described a novel arylsulfonamide, specifically a derivative of 3,4-dimethoxybenzenesulfonamide (B1604715), that demonstrated potent cytotoxicity against tumor cells by inducing energetic stress. oncotarget.com

The application of these compounds has also extended to the development of chemical sensors. In one study, N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) was synthesized and used to fabricate a glassy carbon electrode for the electrochemical detection of nickel ions. researchgate.net This highlights the functional application of these molecules beyond the biological realm.

The ongoing research into various derivatives demonstrates the sustained scholarly significance of the this compound core. It serves as a versatile platform for creating diverse chemical entities, from potential therapeutics to advanced materials. nih.govsmolecule.com

Compound Information Tables

Table 1: Investigated this compound Derivatives and Their Research Context

| Compound Name | Isomer | Research Focus | Reference |

| N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide | 2,5- | Plausible synthetic intermediate for medicinal chemistry applications. | vulcanchem.com |

| 2,4-Dimethoxybenzenesulfonamide | 2,4- | Building block in the synthesis of biologically active compounds; potential antibacterial properties. | cymitquimica.comrug.nl |

| N-(3,4-Dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide | 3,4- | Potential antimicrobial properties and interest in sulfonamide chemistry and biology. | ontosight.ai |

| N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethoxybenzenesulfonamide | 2,5- | Synthesized as a novel ligand for potential treatment of metabolic syndrome. | nih.gov |

| N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide | 2,5- | Investigated for potential therapeutic effects and applications in materials science. | evitachem.com |

| N-(2,3-Dichlorophenyl)-2,5-dimethoxybenzenesulfonamide | 2,5- | Model compound for studying weak intermolecular interactions in crystal packing. | evitachem.com |

| N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | 3,4- | Synthesized for development of new whitening agents; crystal structure analysis. | iucr.orgnih.gov |

| N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide | 3,4- | Investigated as a novel small-molecule with anticancer properties. | oncotarget.com |

| N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) | 2,5- | Synthesized for application as a heavy metal sensor. | researchgate.net |

Table 2: Physical and Chemical Properties of Parent Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,4-Dimethoxybenzenesulfonamide | 51770-71-9 | C₈H₁₁NO₄S | 217.24 | White to off-white crystalline solid |

| 2,5-Dimethoxybenzenesulfonamide (B102634) | 19116-90-6 | C₈H₁₁NO₄S | 217.24 | Not specified in results |

Structure

2D Structure

3D Structure

Propriétés

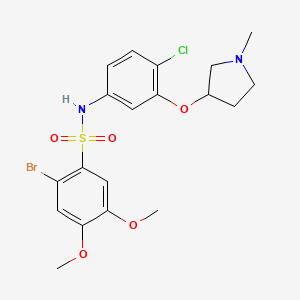

IUPAC Name |

2-bromo-N-[4-chloro-3-(1-methylpyrrolidin-3-yl)oxyphenyl]-4,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCZCINJGIRLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Dimethoxybenzenesulfonamides

Established Synthetic Routes

The traditional synthesis of dimethoxybenzenesulfonamides is typically a two-step process. It begins with the formation of a dimethoxybenzenesulfonyl chloride intermediate, followed by its reaction with an appropriate amine to form the sulfonamide bond.

Sulfonylation Reactions in Dimethoxybenzenesulfonamide Synthesis

The critical step in synthesizing the this compound scaffold is the creation of the reactive intermediate, dimethoxybenzenesulfonyl chloride. This is most commonly achieved through the electrophilic sulfonylation of a dimethoxybenzene precursor.

A frequently employed method involves the direct reaction of 1,4-dimethoxybenzene (B90301) with a strong sulfonating agent like chlorosulfonic acid to yield 2,5-dimethoxybenzenesulfonyl chloride. organic-chemistry.org The regioselectivity of this reaction is crucial and can be controlled through careful management of reaction conditions. acs.org An alternative approach involves the sulfonation of 1,4-dimethoxybenzene with fuming sulfuric acid to produce 2,5-dimethoxybenzenesulfonic acid, which is then converted to the corresponding sulfonyl chloride. acs.org This conversion is typically accomplished using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). researchgate.net These methods provide the essential electrophilic component required for the subsequent formation of the sulfonamide linkage.

Amine Condensation and Coupling Approaches

The formation of the sulfonamide bond is the pivotal coupling step, formally known as a condensation reaction. organic-chemistry.org This reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the dimethoxybenzenesulfonyl chloride, displacing the chloride ion. researchgate.net

This transformation is typically carried out under basic conditions to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. acs.org Common bases used for this purpose include organic amines like pyridine (B92270) or triethylamine (B128534). organic-chemistry.orgacs.org The choice of solvent is also important, with dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being frequently used to facilitate the reaction, which is often run at temperatures between 0°C and 25°C to minimize side reactions. organic-chemistry.org This versatile method allows for the coupling of various primary or secondary amines, leading to a wide array of N-substituted this compound derivatives. acs.org

Table 1: Typical Reaction Conditions for Established Synthesis

| Step | Reagents & Catalysts | Solvent(s) | Temperature | Typical Yield | Citation(s) |

|---|---|---|---|---|---|

| Sulfonylation | 1,4-Dimethoxybenzene, Chlorosulfonic Acid | - | - | - | organic-chemistry.orgacs.org |

| Chlorination | 2,5-Dimethoxybenzenesulfonic Acid, PCl₅ or SOCl₂ | - | - | - | researchgate.net |

| Amine Condensation | Dimethoxybenzenesulfonyl Chloride, Amine, Pyridine or Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0–25°C | 60–75% | organic-chemistry.org |

Advanced Synthetic Strategies for this compound Derivatives

In response to the growing demand for efficiency and sustainability in chemical synthesis, advanced strategies have been developed. These methods aim to reduce reaction times, increase yields, and minimize environmental impact compared to traditional approaches.

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful tool for accelerating organic reactions, including the formation of sulfonamides. organic-chemistry.orgnih.gov This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. researchgate.netrsc.org A notable microwave-assisted protocol allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate the often-sensitive sulfonyl chloride intermediates. organic-chemistry.orgacs.org The process typically involves two short microwave irradiation steps: first, the activation of the sulfonic acid, and second, the coupling with an amine. organic-chemistry.orgresearchgate.net This method is praised for its operational simplicity, broad substrate scope, and high efficiency, making it a valuable advanced strategy for preparing this compound derivatives. organic-chemistry.orgacs.org

Environmentally Benign Synthesis Approaches

Green chemistry principles are increasingly being applied to the synthesis of sulfonamides to reduce waste and avoid hazardous reagents. sci-hub.se One significant approach is the use of water as a solvent, which is an environmentally benign alternative to volatile organic solvents. rsc.orgscilit.com Facile sulfonamide synthesis can be achieved in aqueous media with dynamic pH control, often using simple inorganic bases like sodium carbonate, and product isolation involves simple filtration. rsc.org

Another green strategy is mechanochemistry, which involves solvent-free reactions conducted in a ball mill. rsc.org This technique can be used for a one-pot, two-step synthesis of sulfonamides from disulfides, using cost-effective and environmentally friendly materials. rsc.org Other environmentally conscious methods include using recyclable Brønsted acid catalysts like Amberlyst-15 to replace stoichiometric acids researchgate.net, and employing novel, stable sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to facilitate sulfonamide formation under milder conditions. acs.orgscilit.com Furthermore, the development of nano-catalysts, such as magnetite-immobilized nano-ruthenium, enables the direct and atom-efficient coupling of sulfonamides with alcohols, producing only water as a byproduct. acs.org

Derivatization of the this compound Scaffold

The this compound core is a versatile scaffold that can be chemically modified at several positions to generate a library of derivatives. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

One common derivatization strategy involves reactions at the sulfonamide functional group itself. The sulfonamide bond can undergo hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent amine and sulfonic acid parts. acs.org More synthetically useful is the potential for the sulfonamide group to participate in nucleophilic substitution reactions, allowing for the formation of new amine derivatives. acs.org

The aromatic ring and its substituents offer further opportunities for modification. The methoxy (B1213986) groups (–OCH₃) can be converted into phenol (B47542) (–OH) groups through treatment with reagents like boron tribromide. rsc.org This transformation allows for subsequent reactions at the newly formed hydroxyl positions. Advanced coupling reactions, such as the Suzuki coupling, can be employed to attach new aryl or heteroaryl rings to the dimethoxybenzene core, significantly increasing molecular complexity. acs.orgrsc.org Additionally, functional groups on the N-substituent of the sulfonamide can be altered; for example, a dimethylamino group can be reduced to a secondary or primary amine. acs.org

Table 2: Summary of Derivatization Strategies

| Position of Derivatization | Type of Reaction | Reagents/Conditions | Resulting Functional Group/Structure | Citation(s) |

|---|---|---|---|---|

| Sulfonamide Group | Nucleophilic Substitution | Strong Nucleophiles | New Amine Derivatives | acs.org |

| Sulfonamide Group | Hydrolysis | Acid or Base | Amine and Sulfonic Acid | acs.org |

| Methoxy Groups | Demethylation | Boron Tribromide | Phenol (Hydroxyl Group) | rsc.org |

| Aromatic Ring | Suzuki Coupling | Boronic Acid Derivatives, Palladium Catalyst | Biaryl Structures | acs.orgrsc.org |

| N-Substituent | Reduction of Amine | Reducing Agents | Secondary/Primary Amines | acs.org |

N-Substitution Patterns and Their Synthetic Access

The nitrogen atom of the sulfonamide group provides a key handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical and biological properties. The primary methods for achieving N-substitution on a this compound core involve the reaction of a dimethoxybenzenesulfonyl chloride with a primary or secondary amine. vulcanchem.comevitachem.com This foundational reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. google.com

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through several methods. A common approach is the reaction of the parent sulfonamide with an alkyl halide. More advanced and environmentally benign methods, such as the "borrowing hydrogen" or "hydrogen transfer" methodology, utilize alcohols as alkylating agents in the presence of a transition metal catalyst. For instance, manganese(I) and iridium(III) complexes have been effectively used to catalyze the N-alkylation of sulfonamides with a broad range of alcohols, producing water as the only byproduct. organic-chemistry.orgorganic-chemistry.orgionike.com These reactions typically proceed through the oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an imine intermediate, followed by transfer hydrogenation. organic-chemistry.org

N-Arylation: The formation of N-aryl sulfonamides is a critical transformation, often accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method, employing a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide or triflate with the sulfonamide. princeton.eduacsgcipr.orgsigmaaldrich.com This reaction is known for its broad substrate scope and functional group tolerance. princeton.eduthieme-connect.com The choice of ligand and base is crucial for achieving high yields and can be tailored to specific substrates. acsgcipr.orgsigmaaldrich.com Another classical method for N-arylation is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with the sulfonamide at elevated temperatures. wikipedia.orgorganic-chemistry.orgresearchgate.net Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands to facilitate the transformation under milder conditions. wikipedia.orgunion.edu Photosensitized nickel catalysis has also emerged as a powerful tool for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu

Table 1: Synthetic Methods for N-Substitution of Dimethoxybenzenesulfonamides

| Substitution Pattern | Reagents and Conditions | Key Features |

|---|---|---|

| N-Alkylation | Alkyl halide, base | Classical and straightforward method. |

| Alcohol, Mn(I) or Ir(III) catalyst, base | "Borrowing hydrogen" methodology, atom-economical. organic-chemistry.orgorganic-chemistry.orgionike.com | |

| N-Arylation | Aryl halide, Pd catalyst, phosphine ligand, base | Buchwald-Hartwig amination; broad scope. princeton.eduacsgcipr.orgsigmaaldrich.com |

| Aryl halide, Cu catalyst, high temperature | Classical Ullmann condensation. wikipedia.orgorganic-chemistry.org | |

| Aryl halide, soluble Cu catalyst, ligand | Modern Ullmann-type reaction; milder conditions. wikipedia.orgunion.edu | |

| Aryl electrophile, Ni catalyst, photosensitizer | Photosensitized nickel catalysis. princeton.edu |

Modifications on the Benzenoid Ring System

The aromatic ring of dimethoxybenzenesulfonamides is amenable to various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further influence the molecule's properties. The electron-donating nature of the two methoxy groups activates the ring towards electrophilic attack.

Halogenation: Bromination of the dimethoxybenzene ring can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This reaction typically leads to substitution at the positions activated by the methoxy groups.

Nitration: The introduction of a nitro group onto the aromatic ring is a common transformation, usually accomplished with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.comgoogleapis.com The position of nitration is directed by the existing methoxy substituents.

Directed Ortho-Metalation (DoM): A more regioselective method for functionalizing the aromatic ring is directed ortho-metalation. This strategy involves the use of a directing group, such as the sulfonamide itself (after N-protection), to guide a strong base (e.g., an organolithium reagent) to deprotonate a specific ortho position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents. For example, ortho-lithiation of N-tert-butyl-3,4-dimethoxybenzenesulfonamide followed by reaction with an aldehyde yields a carbinol. researchgate.net

Diversification of Side Chains and Functional Groups

Beyond the core structure, the diversification of side chains and the introduction of various functional groups are essential for creating libraries of this compound derivatives for screening and optimization. These modifications often leverage the reactivity of functional groups introduced during the primary synthesis or through subsequent transformations.

For instance, if a side chain containing a carboxylic acid ester is incorporated, it can be hydrolyzed to the corresponding carboxylic acid. researchgate.net This acid can then be converted to an acid chloride and cyclized to form new heterocyclic ring systems. researchgate.net Similarly, other functional groups on appended side chains, such as hydroxyl groups, can be further manipulated. vulcanchem.com

The synthesis of complex molecules often involves multi-step sequences where the this compound moiety is coupled with other pre-functionalized building blocks. For example, the synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide involves the initial formation of the propyl-linked amine followed by reaction with 2,5-dimethoxybenzenesulfonyl chloride. smolecule.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach aryl or heteroaryl groups to side chains that have been appropriately functionalized with a halide or boronic acid derivative. researchgate.net

Table 2: Examples of Side Chain and Functional Group Diversification

| Starting Material Functional Group | Transformation | Resulting Functional Group/Structure |

|---|---|---|

| Carboxylic Acid Ester | Alkaline Hydrolysis | Carboxylic Acid researchgate.net |

| Carboxylic Acid | Reaction with PCl₅, then cyclization | Fused Benzothiazepinone dioxide researchgate.net |

| N-Aryl with Acetyl Group | Hydrolysis | N-Aryl with Amino Group researchgate.net |

| Hydroxyl Group | Further functionalization | Varied ethers or esters |

| N-Alkyl/Aryl Halide | Suzuki-Miyaura Coupling | Biaryl or Heterobiaryl side chain researchgate.net |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of dimethoxybenzenesulfonamides is crucial for optimizing reaction conditions and predicting outcomes.

The formation of the sulfonamide bond itself, typically from a sulfonyl chloride and an amine, proceeds via a nucleophilic substitution reaction. rsc.org The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This is a fundamental and well-established transformation in organic chemistry.

For more complex transformations, such as transition metal-catalyzed cross-couplings, the mechanisms are more intricate. The Buchwald-Hartwig amination generally follows a catalytic cycle involving:

Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex.

Coordination of the sulfonamide to the Pd(II) complex.

Deprotonation of the sulfonamide by a base.

Reductive elimination from the Pd(II) complex to form the C-N bond and regenerate the Pd(0) catalyst. acsgcipr.org

The Ullmann condensation mechanism is thought to involve copper(I) species that undergo oxidative addition with the aryl halide. organic-chemistry.orgunion.edu The resulting organocopper intermediate then reacts with the amine or alcohol nucleophile. Some proposals suggest the involvement of copper(III) intermediates in the catalytic cycle. organic-chemistry.org

In "borrowing hydrogen" N-alkylation reactions, the proposed mechanism involves the metal catalyst first dehydrogenating the alcohol to form an aldehyde. organic-chemistry.orgionike.com The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine intermediate. Finally, the metal hydride species, formed in the initial dehydrogenation step, reduces the imine to yield the N-alkylated sulfonamide and regenerate the catalyst. organic-chemistry.org

Computational studies , such as Density Functional Theory (DFT) calculations, are increasingly used to investigate the transition states and reaction pathways of these complex reactions, providing deeper insights into the mechanisms. nih.gov These studies can help rationalize observed selectivities and guide the development of more efficient catalytic systems.

Structural Characterization and Solid State Chemistry of Dimethoxybenzenesulfonamides

Crystallographic Analysis and Molecular Conformation

Crystallographic studies are essential for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. For dimethoxybenzenesulfonamide and its derivatives, these analyses reveal key details about their molecular shape, packing efficiency, and the non-covalent interactions that govern their crystal structures.

Single Crystal X-ray Diffraction Studies

Studies on various this compound derivatives have successfully established their molecular structures. For instance, the analysis of several N-aryl-2,5-dimethoxybenzenesulfonamides reveals that the molecules often adopt a U-shaped conformation. researchgate.net In one such derivative, N-(2,4-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide, the two aromatic rings are inclined at an angle of 42.1(2)°. researchgate.net In contrast, a derivative of 3,4-dimethoxybenzenesulfonamide (B1604715), specifically N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, is described as having an L-shaped molecule where the dihedral angle between the benzene (B151609) rings is 66.05(9)°. researchgate.netnih.govnih.gov

The conformation of these molecules is further stabilized by intramolecular interactions, such as C—H···O hydrogen bonds. researchgate.net The specific crystallographic parameters, determined through SC-XRD, define the unit cell of the crystal.

Table 1: Example Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | N-(2,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |

| Chemical Formula | C₁₆H₁₉NO₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.345(3) |

| b (Å) | 8.0160(14) |

| c (Å) | 13.565(3) |

| β (°) | 95.839(7) |

| Volume (ų) | 1657.8(6) |

Data sourced from studies on N-aryl-2,5-dimethoxybenzenesulfonamides. iucr.org

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is directed by a variety of intermolecular interactions. mdpi.com In sulfonamides, strong intermolecular hydrogen bonds and π-π interactions are primary forces governing the molecular assembly. nih.gov

The most significant interaction is the hydrogen bond between the sulfonamide N-H group and an oxygen atom of an adjacent molecule (N-H···O). nih.govnih.gov In addition to this primary interaction, several weaker forces play crucial roles in stabilizing the crystal lattice. These include:

C—H···O interactions: These involve hydrogen atoms from the aromatic rings or methoxy (B1213986) groups interacting with oxygen atoms of the sulfonyl or methoxy groups. researchgate.netiucr.org

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction that is common in planar molecules. researchgate.netnih.gov

C—H···π interactions: A hydrogen atom can interact with the electron cloud of an aromatic ring. researchgate.netiucr.org

Supramolecular Architectures

The interplay of various intermolecular hydrogen bonds and other weak interactions results in the formation of well-defined, extended networks known as supramolecular architectures. iucr.orgnih.gov The specific architecture—whether it is one-, two-, or three-dimensional—depends on the nature and position of substituents on the this compound core. nih.gov

Commonly observed motifs in sulfonamide crystals include:

Chains: Molecules can be linked into one-dimensional chains through N—H···O hydrogen bonds. nih.govnih.gov For example, N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide molecules are linked into a one-dimensional chain structure. nih.gov

Rings and Loops: The N—H···O interactions frequently lead to the formation of specific ring motifs, such as R²₂(8) loops, where two molecules form a dimer through a pair of hydrogen bonds. researchgate.net

Sheets and 3D Networks: The combination of N-H···O and C-H···O interactions can extend the structure into two-dimensional sheets or complex three-dimensional architectures. researchgate.netresearchgate.net The crystals of N-aryl-2,5-dimethoxybenzenesulfonamides display supramolecular architectures that vary from one- to three-dimensional. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the chemical structure of molecules and identifying their constituent functional groups. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. core.ac.uk The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus, allowing for the verification of the molecular structure.

For sulfonamide derivatives, the proton on the sulfonamide nitrogen typically appears as a broad singlet in the ¹H NMR spectrum. The protons of the aromatic rings appear in the aromatic region (typically 6.5-8.0 ppm), and their splitting patterns provide information about the substitution pattern. The methoxy group protons characteristically appear as sharp singlets in the upfield region of the spectrum.

Table 2: Representative ¹H and ¹³C NMR Data for a Methoxy-Substituted Benzenesulfonamide (B165840) Derivative

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | |

| Aromatic CH | 7.65 (d, J = 9.2 Hz, 2H) |

| Aromatic CH | 6.99 (d, J = 8.8 Hz, 2H) |

| NH | 6.84 (br, 1H) |

| Methoxy OCH₃ | 3.82 (s, 3H) |

| ¹³C NMR | |

| Aromatic C-O | 163.0 |

| Aromatic C | 130.5, 129.1 |

| Aromatic C-S | 129.5 |

| Aromatic CH | 114.4, 114.1 |

| Methoxy OCH₃ | 55.6 |

Data is for N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide in CDCl₃ and serves as an illustrative example. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum is dominated by vibrations associated with the sulfonamide and methoxy groups.

The key diagnostic peaks in the IR spectrum of a sulfonamide are:

N-H Stretch: A peak corresponding to the stretching vibration of the nitrogen-hydrogen bond, typically found in the region of 3200-3400 cm⁻¹.

S=O Asymmetric and Symmetric Stretches: The sulfonyl group gives rise to two strong absorption bands. The asymmetric stretch appears at a higher frequency (around 1300-1370 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 1140-1180 cm⁻¹). mdpi.com

C-O Stretch: The stretching of the aryl-ether bonds of the methoxy groups typically appears in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 900-940 cm⁻¹ region.

The positions of these bands can be influenced by intermolecular interactions, particularly hydrogen bonding, which tends to broaden the N-H stretching band and shift it to a lower frequency. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| S=O | Asymmetric Stretch | 1300 - 1370 |

| S=O | Symmetric Stretch | 1140 - 1180 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the study of dimethoxybenzenesulfonamides, mass spectrometry reveals characteristic fragmentation patterns that aid in their identification and structural elucidation.

The position of the methoxy groups on the benzene ring can influence the relative abundance of fragment ions. For instance, the stability of the resulting carbocations can be affected by the electron-donating methoxy groups, potentially leading to different fragmentation patterns for various isomers.

To illustrate, a hypothetical fragmentation of a generic this compound is presented below. The molecular ion peak (M⁺) would correspond to the molecular weight of the specific isomer. Subsequent fragmentation could lead to the loss of the amino group (-NH₂) or the sulfonamide moiety. The presence of methoxy groups can also lead to the loss of a methyl radical (-CH₃) or formaldehyde (B43269) (CH₂O).

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for a this compound Isomer

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |

| [M]⁺ | 217.24 | Molecular Ion of C₈H₁₁NO₄S |

| [M - NH₂]⁺ | 201.23 | |

| [M - SO₂]⁺ | 153.24 | |

| [C₈H₉O₄S]⁺ | 201.23 | |

| [C₈H₈O₂]⁺ | 136.15 | |

| [C₇H₇O₂]⁺ | 123.13 |

Note: This table is illustrative and based on general fragmentation patterns of aromatic sulfonamides. Actual m/z values and relative intensities would vary depending on the specific isomer and the mass spectrometry conditions.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For dimethoxybenzenesulfonamides, the UV-Vis spectrum is dominated by absorptions arising from the π-electron system of the benzene ring.

The benzene ring itself exhibits characteristic absorptions, and the presence of substituents like the sulfonamide and methoxy groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The methoxy groups, being electron-donating, and the sulfonamide group, being electron-withdrawing, both influence the energy of the π → π* transitions within the benzene ring.

While specific experimental UV-Vis data for all this compound isomers is not widely published, a study on 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, which contains a dimethoxy-substituted benzene ring, showed a cut-off wavelength around 327 nm. This suggests that dimethoxybenzenesulfonamides would also exhibit significant absorption in the UV region. The primary electronic transitions expected for these compounds are π → π* transitions associated with the aromatic ring.

Table 2: Expected UV-Visible Absorption Data for a this compound Isomer

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol (B145695) | ~230 - 280 | > 10,000 | π → π |

| Ethanol | ~270 - 300 | < 2,000 | π → π |

Note: This table provides an expected range for the absorption maxima based on the behavior of substituted benzene derivatives. Actual values will depend on the specific isomer and solvent used.

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the solid-state chemistry of dimethoxybenzenesulfonamides and for the rational design of new crystalline materials, a field known as crystal engineering.

The Hirshfeld surface of a molecule is defined as the region where the electron density of the molecule is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, one can identify and analyze the different types of intermolecular contacts and their relative importance in the crystal packing.

In the crystal structure of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, a related compound, the analysis of intermolecular interactions is key to understanding its solid-state architecture. The presence of methoxy and sulfonamide groups provides sites for hydrogen bonding and other weak interactions. The sulfonamide group, with its N-H donor and S=O acceptors, is a potent hydrogen-bonding motif. The methoxy groups can also act as weak hydrogen bond acceptors.

A Hirshfeld surface analysis of such a crystal would typically reveal the following key interactions:

N-H···O Hydrogen Bonds: These are generally the strongest intermolecular interactions, forming between the sulfonamide N-H group of one molecule and a sulfonyl oxygen atom of a neighboring molecule. These interactions are often the primary drivers of the crystal packing.

C-H···O Interactions: Weaker hydrogen bonds can form between carbon-hydrogen bonds (from the aromatic ring or methoxy groups) and the oxygen atoms of the sulfonamide or methoxy groups.

π···π Stacking: The aromatic rings of adjacent molecules can engage in π···π stacking interactions, further stabilizing the crystal structure. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) can be determined from the Hirshfeld surface analysis.

van der Waals Forces: A significant portion of the Hirshfeld surface is typically associated with weaker, non-specific van der Waals interactions between hydrogen atoms on adjacent molecules (H···H contacts).

By understanding these intermolecular interactions, researchers can predict and control the formation of different crystal polymorphs, co-crystals, and salts of dimethoxybenzenesulfonamides, which can have different physical properties such as solubility and stability.

Computational and Theoretical Investigations of Dimethoxybenzenesulfonamides

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of dimethoxybenzenesulfonamide derivatives. These methods model the electron distribution to predict molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. indexcopernicus.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex organic compounds like dimethoxybenzenesulfonamides. DFT calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve the Kohn-Sham equations and describe the system's electron density. researchgate.netresearchgate.net These studies can optimize the molecular geometry in the gas phase, which can then be compared with experimental data from X-ray crystallography to validate the computational model. jacsdirectory.comossila.com

DFT studies on sulfonamide derivatives have been used to calculate various properties, including geometrical parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics. researchgate.netijaers.com For instance, investigations into related sulfonamide structures have shown that theoretical calculations in the gas phase yield bond lengths that are slightly different from experimental values obtained in the solid state, a discrepancy attributed to intermolecular interactions in the crystal lattice. ijaers.com These computational approaches are foundational for further analyses, such as FMO, global reactivity, and NBO studies. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. ossila.commalayajournal.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.netorientjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. orientjchem.orgmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. nih.gov This makes the molecule "softer" and more prone to chemical reactions. nih.gov Conversely, a large energy gap indicates high kinetic stability and lower reactivity. nih.gov FMO analysis is crucial for understanding charge transfer within the molecule and predicting its behavior in chemical reactions. ijaers.comorientjchem.org DFT calculations are the standard method for determining the energies of these frontier orbitals. researchgate.netmdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Representative Sulfonamides (Calculated via DFT) Note: The data below is illustrative of typical values found for sulfonamide derivatives in computational studies and may not represent this compound specifically, but are based on reported values for analogous compounds.

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Sulfonamide Derivative 1 | -6.16 | -0.35 | 5.81 | nih.gov |

| Sulfonamide Derivative 2 | -6.82 | -1.28 | 5.54 | nih.gov |

| Sulfonamide Derivative 3 | -6.91 | -1.10 | 5.81 | nih.gov |

| Sulfonamide Derivative 4 | -6.24 | -1.37 | 4.87 | researchgate.net |

| Sulfonamide Derivative 5 | -6.74 | -1.61 | 5.13 | researchgate.net |

Global Reactivity Descriptors and Reactivity Sites

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. researchgate.netnih.gov These descriptors are calculated using the energies of the HOMO and LUMO. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. A lower ionization potential indicates a better electron donor. researchgate.netnih.gov

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. A higher electron affinity suggests a better electron acceptor. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.govnih.gov

Chemical Potential (µ): Represents the escaping tendency of electrons from an equilibrium system, calculated as µ = -(I + A) / 2. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as ω = µ² / (2η). nih.gov

These parameters are invaluable for comparing the reactivity of different sulfonamide derivatives and predicting their interaction behavior. researchgate.netnih.gov Additionally, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and identify reactive sites. MEP surfaces show regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. researchgate.net

Table 2: Global Reactivity Descriptors for Representative Sulfonamides (Calculated via DFT) Note: This table provides an example of global reactivity descriptors as reported for various sulfonamide compounds in scientific literature.

| Descriptor | Sulfonamide Derivative 1 | Sulfonamide Derivative 2 | Sulfonamide Derivative 3 | Source |

|---|---|---|---|---|

| Ionization Potential (I) (eV) | 6.16 | 6.82 | 6.91 | nih.gov |

| Electron Affinity (A) (eV) | 0.35 | 1.28 | 1.10 | nih.gov |

| Chemical Hardness (η) (eV) | 2.91 | 2.77 | 2.91 | nih.gov |

| Chemical Potential (μ) (eV) | -3.26 | -4.05 | -4.01 | nih.gov |

| Electrophilicity Index (ω) (eV) | 1.83 | 2.96 | 2.76 | nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing the electron density in a molecule. ijaers.comneurosnap.ai It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation. ijaers.com

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. smolecule.comevitachem.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. evitachem.com

Ligand-Target Recognition and Affinity

Molecular docking simulations provide detailed insights into how a ligand recognizes and interacts with the active site of a target protein. evitachem.com The process involves placing the ligand in various conformations within the binding pocket and evaluating the interactions using a scoring function, which estimates the binding affinity. evitachem.com These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. evitachem.com

For example, docking studies of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide with human cyclin-dependent kinase 2 (CDK2) isoforms predicted that the sulfonamide group aligns with the adenine-binding region, while the 2,5-dimethoxybenzene moiety occupies a specific subpocket. Similarly, derivatives of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-3,4-dimethoxybenzenesulfonamide have been docked into the active sites of protein kinases to understand their inhibitory activity. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), is a key output of these studies. Lower binding energies indicate stronger and more favorable interactions between the ligand and the target.

Table 3: Examples of Molecular Docking Predictions for this compound Derivatives

| Compound Derivative | Target Protein | Predicted Binding Affinity/Interactions | Source |

|---|---|---|---|

| N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide | Human CDK2 | Sulfonamide group in adenine-binding region; 2,5-dimethoxybenzene in subpocket. | |

| Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | VEGFR-2 | Favorable binding mode with the active site. | |

| Sulfamethazine (a related sulfonamide) | Acetolactate synthase | Interaction with the enzyme's binding site. | jacsdirectory.com |

Characterization of Binding Modes and Key Residues

Computational docking and structural analysis have been instrumental in elucidating how this compound derivatives interact with their biological targets at an atomic level. These studies identify the specific binding poses and the key amino acid residues within the target protein that are crucial for molecular recognition and affinity.

One area of investigation has been the inhibition of bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues. In a study targeting the TRIM24 bromodomain, a this compound derivative was found to act as a KAc mimetic. nih.gov The carbonyl group of a linked methyl-oxindole moiety forms a critical hydrogen bond with the side-chain of a conserved asparagine residue, N980. nih.gov Furthermore, the potency of these inhibitors was improved by targeting a lipophilic region on the ZA-loop and B-loop, defined by residues L922, A923, F924, and V986. nih.gov

In the context of antiparasitic drug discovery, this compound-based compounds have been studied as inhibitors of enzymes crucial for parasite survival. Molecular docking studies against Trypanosoma cruzi cytochrome P450 monooxygenase (TcCYP51) revealed that a derivative's 4-pyridyl ring chelates the heme-iron atom. researchgate.net The compound's tolyl ring was predicted to make contact with hydrophobic residues such as Tyr103 and Phe110, a site also known to bind other antifungal agents. researchgate.net

Another significant target is the glycolytic enzyme triose phosphate (B84403) isomerase (TPI), essential for parasites like Plasmodium falciparum (pTPI). peerj.com Computational studies have identified two distinct binding sites for sulfonamides on TPI: the dimer interface and the active site region. peerj.comresearchgate.net Key residues at the dimer interface of pTPI, including VAL44, SER45, TYR48, GLN64, ASN65, and VAL78, form a tight pocket with favorable polar contacts, contributing to selective affinity over human TPI (hTPI). researchgate.net The active site is characterized by residues K12, H95, and E165. peerj.comresearchgate.net The substitution of serine at position 96 in hTPI with a phenylalanine in pTPI is a key structural difference that can be exploited for selective inhibitor design. peerj.com

''

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov By simulating the complex and dynamic behavior of a this compound ligand within its protein target's binding site, MD provides insights into the stability of binding modes, conformational changes, and the energetic basis of the interaction. nih.govijpras.com

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt by rotation around its single bonds. numberanalytics.comfiveable.me MD simulations allow researchers to observe these conformational changes in both the ligand and the protein target, providing a dynamic picture that complements static docking models. nih.gov

In studies of sulfonamides targeting triose phosphate isomerase (TPI), MD simulations were performed to assess the stability of the docked complexes. peerj.com These simulations, often run for hundreds of nanoseconds (e.g., 500 ns), involve placing the protein-ligand complex in a simulated aqueous environment and calculating the atomic motions over time using a force field like CHARMM27. peerj.com The stability of the ligand's binding pose is evaluated by monitoring its root-mean-square deviation (RMSD) from the initial docked position. A stable pose, indicated by a low and non-fluctuating RMSD, is more likely to be an accurate representation of the true binding mode. nih.gov Such simulations can confirm that the key interactions predicted by docking, such as those at the TPI dimer interface or active site, are maintained throughout the simulation, thus validating the binding hypothesis. peerj.com

To quantify the strength of the ligand-receptor interaction, MD simulation trajectories are often post-processed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.govambermd.org These "end-point" methods calculate the binding free energy by combining the molecular mechanics energy in the gas phase with the free energy of solvation. ambermd.orgfrontiersin.org

The total binding free energy (ΔG_bind) is a sum of several components:

Van der Waals energy (ΔE_vdW): Arises from attractive and repulsive forces between atoms.

Electrostatic energy (ΔE_elec): Represents the coulombic interactions.

Polar solvation energy (ΔG_polar): The energy required to transfer the solute from a vacuum to the polar solvent.

Non-polar solvation energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA). nih.gov

In the study of sulfonamide binding to TPI, the MM-PBSA method was used to estimate the interaction energies for complexes at both the active site and the dimer interface. peerj.com The results showed that binding to the active site was energetically more favorable than to the dimer interface for both human and P. falciparum TPI. peerj.com The analysis further revealed that favorable binding is driven by a combination of strong Van der Waals interactions and non-polar solvation energies, which together overcome the often-unfavorable polar solvation term. peerj.com By decomposing the total binding energy into contributions from individual amino acid residues, this method can quantitatively confirm the importance of the key residues identified in docking studies. peerj.com

''

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the molecular structure of this compound and assessing the impact on its function, researchers can develop predictive models to guide the design of more potent and selective molecules.

Qualitative SAR involves analyzing trends in activity based on structural modifications. For a class of bis-aryl sulfonamides based on the 2,5-dimethoxybenzenesulfonamide (B102634) scaffold, SAR studies have revealed several critical structural features. nih.gov

Dimethoxy Substituents: The methoxy (B1213986) groups at the 2- and 5-positions of the benzene (B151609) ring are crucial for activity. The removal of either methoxy group or moving one to a different position on the ring resulted in a complete loss of biological activity. nih.gov

Position 4 Substitution: Modifications at the 4-position of the dimethoxy-substituted ring were explored. Removing a 4-chloro substituent or replacing it with a larger bromo group retained activity. nih.gov

Amide Nitrogen (N) Substitution: The nature of the substituent on the sulfonamide nitrogen significantly impacts potency.

N-Alkynyl vs. N-Alkyl: N-alkynyl derivatives were found to retain activity comparable to the parent compound, whereas analogous N-alkyl derivatives with the same carbon chain length showed a dramatic loss of activity. This suggests the potential involvement of π-π interactions for the alkynyl compounds. nih.gov

Alkyl Chain Length: For N-alkyl derivatives, a clear correlation was observed where potency decreased as the alkyl chain length increased. Compounds with chains longer than N-pentyl were inactive. nih.gov

Steric Bulk: Introducing steric bulk close to the sulfonamide core, as with an N-isopropyl group, eliminated activity in one assay while retaining it in another, highlighting the nuanced effects of steric hindrance. nih.gov

In a different series targeting the TRIM24 bromodomain, SAR at a para-substituted aryl ring showed that increasing the size of the substituent from a small thiomethyl group to a much larger cyclohexyl group yielded only a minor improvement in potency, indicating poor ligand binding efficiency for the added bulk. nih.gov

QSAR studies aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sums.ac.ir These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. nih.govnih.gov

For a series of xanthone (B1684191) derivatives, a QSAR model was developed to predict their anti-tuberculosis activity. nih.gov The best model, derived using multi-linear regression (MLR), took the form:

Log IC50 = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9

This equation relates the inhibitory concentration (IC50) to the electronic properties (atomic charges, q) at specific carbon atoms (C1, C4, C9) of the xanthone scaffold. nih.gov The statistical quality of the model was validated by parameters such as the coefficient of determination (r² = 0.730) and the cross-validated correlation coefficient (R = 0.6827), indicating a good predictive ability. nih.gov Such models are valuable tools for the in silico design of novel derivatives, like sulfonamide-substituted xanthones, by predicting their potential activity before undertaking their chemical synthesis. nih.gov

Table of Mentioned Compounds

''

Biological Activity and Molecular Mechanisms of Dimethoxybenzenesulfonamides

Enzyme Inhibition and Modulation Mechanisms

Dimethoxybenzenesulfonamide derivatives have been the subject of significant research due to their diverse biological activities, which are primarily rooted in their ability to inhibit or modulate the function of various critical enzymes. The sulfonamide group, a key structural feature, often mimics the substrates of these enzymes, allowing for competitive binding to active sites and subsequent disruption of biochemical pathways. evitachem.com This interaction can lead to a range of therapeutic effects, from antimicrobial to anticancer activities. evitachem.comontosight.ai The specific positioning of the dimethoxy groups on the benzene (B151609) ring, along with the nature of the substituent on the sulfonamide nitrogen, dictates the compound's affinity and selectivity for different enzyme targets.

Triose Phosphate (B84403) Isomerase (TPI) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate (GAP). peerj.comproteopedia.org Its central role in energy metabolism, particularly in organisms heavily reliant on glycolysis like the malaria parasite Plasmodium falciparum, makes it an attractive target for drug development. peerj.comproteopedia.org

Molecular docking and dynamics simulations have been employed to investigate the interaction between sulfonamide derivatives, including those with dimethoxybenzene structures, and TPI from both human (hTPI) and P. falciparum (pTPI) sources. peerj.comresearchgate.net One study identified that a derivative, 4-amino-N-(2,6 difluorophenyl)-2,6-dimethoxybenzene sulfonamide (referred to as SulfaH), exhibited a strong binding affinity for TPI. peerj.com These computational studies reveal that the binding often occurs at the dimer interface of the enzyme, a region distinct from the active site but critical for its dimeric structure and function. peerj.com The affinity differences between the human and parasite enzymes suggest a potential for developing selective inhibitors. peerj.com For instance, strong and favorable Van der Waals interactions and non-polar solvation energies contribute to the selective affinity of some sulfonamides for the pTPI dimer interface over the hTPI interface. peerj.com

Table 1: Molecular Docking Binding Energies of a this compound Derivative with TPI Isoforms This table presents the binding affinities calculated from molecular docking studies, indicating the potential inhibitory strength of the compound against human and parasite TPI.

| Ligand Name | Target Enzyme | Binding Energy (kcal/mol) |

| 4-amino-N-(2,6 difluorophenyl)-2,6-dimethoxybenzene sulfonamide | hTPI | -6.15 (±0.85) |

| 4-amino-N-(2,6 difluorophenyl)-2,6-dimethoxybenzene sulfonamide | pTPI | -8.45 (±0.53) |

| Data sourced from PeerJ. peerj.com |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govwikipedia.org Benzenesulfonamides are a classic class of CA inhibitors (CAIs). nih.gov The primary mechanism of inhibition involves the sulfonamide moiety (-SO₂NH₂) deprotonating and coordinating to the catalytic Zn(II) ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and thereby blocking the enzyme's catalytic activity. mdpi.comnih.gov

Studies on various benzenesulfonamide (B165840) derivatives have demonstrated their inhibitory activity against several human (h) CA isoforms. mdpi.comnih.gov The inhibition potency and selectivity are highly dependent on the substitution pattern on the benzenesulfonamide scaffold. Research has shown that these compounds can act as medium to high potency inhibitors of cytosolic isoforms hCA I and II, and as highly potent, low nanomolar to subnanomolar inhibitors of tumor-associated isoforms hCA IX and XII. mdpi.comnih.gov For example, a series of novel benzenesulfonamides synthesized via click chemistry showed inhibition constants (Ki) in the nanomolar range against several isoforms. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzenesulfonamide Derivatives This interactive table details the inhibition constants (Ki) in nanomolar (nM) for various sulfonamide compounds against four hCA isoforms, highlighting their potency and selectivity.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| AAZ (Standard) | 250 | 12 | 25 | 5.7 |

| Compound 7 | 49 | 4.8 | 9.7 | 14 |

| Compound 8 | 62 | 2.4 | 15.6 | 21 |

| Compound 11 | 108 | 15.8 | 45.4 | 38.2 |

| Compound 13 | 214 | 28.5 | 32.7 | 45.1 |

| Data sourced from Molecules. mdpi.com AAZ refers to Acetazolamide, a standard CAI. |

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), playing a critical role in terminating synaptic transmission. nih.gov Inhibition of these enzymes increases the availability of acetylcholine in the synaptic cleft and is a key therapeutic strategy for managing symptoms of Alzheimer's disease and myasthenia gravis. nih.govnih.gov

Certain this compound derivatives have been specifically investigated for their potential to inhibit cholinesterases. For instance, N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been noted as an inhibitor of acetylcholinesterase. Furthermore, a class of N-Benzyl-3,4-dimethoxybenzenesulfonamide derivatives was designed and evaluated as multi-target agents aimed at inhibiting both monoamine oxidase (MAO) and cholinesterases. evitachem.com The mechanism for these compounds involves binding to the active site of the cholinesterase enzymes, thereby preventing the breakdown of acetylcholine. nih.gov

Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator that allows cells to adapt to low oxygen (hypoxic) conditions, a common feature of the tumor microenvironment. nih.govnih.gov HIF-1 activates genes involved in angiogenesis, metabolic reprogramming, and metastasis, making it a prime target for cancer therapy. nih.govoncotarget.com

A specific arylsulfonamide containing a 3,4-dimethoxybenzenesulfonamide (B1604715) moiety, N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (known as 64B), has been shown to be a potent modulator of HIF-1 signaling. oncotarget.com This compound exerts its effect by inducing energetic stress specifically in tumor cells. oncotarget.com The molecular mechanism involves the stimulation of glycolysis and a rapid consumption of glucose, which leads to a significant drop in intracellular ATP levels. oncotarget.com This energy depletion activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. oncotarget.com The activation of AMPK, in turn, leads to the downregulation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and, consequently, diminished HIF-1 signaling. oncotarget.com This novel mechanism highlights a sophisticated pathway through which a this compound derivative can exert anticancer effects by targeting tumor metabolism and the HIF-1 signaling cascade. oncotarget.com

The folate metabolic pathway is essential for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are fundamental for DNA synthesis and cell proliferation. nih.govnih.gov Enzymes in this pathway, such as dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), are well-established targets for antimicrobial and anticancer drugs. nih.govresearchgate.net

The sulfonamide class of drugs, to which dimethoxybenzenesulfonamides belong, are classic antagonists of the folate pathway. evitachem.com Their mechanism of action relies on their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. researchgate.net By acting as a competitive inhibitor of DHPS, sulfonamides block the synthesis of dihydropteroate, a precursor to folic acid. nih.govresearchgate.net This disruption of folate synthesis is particularly effective against bacteria and parasites that must synthesize their own folate and cannot salvage it from the host. nih.govevitachem.com For example, N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide has been suggested to inhibit bacterial dihydropteroate synthase due to its sulfonamide structure. evitachem.com

Beyond the major enzyme classes detailed above, the this compound scaffold has shown activity against other enzymatic systems. The inherent ability of the sulfonamide group to mimic natural substrates allows these compounds to interact with a variety of enzyme active sites, leading to the disruption of diverse biochemical pathways. evitachem.com

One notable example is the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. As mentioned previously, a series of N-Benzyl-3,4-dimethoxybenzenesulfonamide derivatives were developed as dual inhibitors of both cholinesterases and MAO, suggesting their potential application in neurodegenerative disorders where multiple neurotransmitter systems are affected. evitachem.com This multi-target approach highlights the versatility of the this compound structure in medicinal chemistry.

Cellular Pathway Perturbation and Energetic Stress

This compound compounds have been shown to induce significant stress on cellular energy systems, primarily by disrupting metabolic pathways. This disruption leads to a cascade of events that can ultimately compromise cell viability, particularly in cancer cells which have high energetic demands.

Glucose Metabolism and Glycolysis Interference

Certain arylsulfonamide derivatives containing a dimethoxybenzene moiety have been found to interfere with glucose metabolism in tumor cells. nih.gov These compounds can stimulate glycolysis and accelerate the rate of glucose consumption. nih.govresearchgate.net This heightened, inefficient glucose utilization leads to a rapid depletion of intracellular adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov The interference with glycolysis is a key mechanism, as cancer cells often rely on this pathway for energy production, a phenomenon known as the Warburg effect. nih.govmdpi.com The disruption of normal glucose metabolism creates a state of energetic stress within the cancer cells. nih.gov

AMP-Activated Protein Kinase (AMPK) Activation and mTORC1 Signaling Pathways

The depletion of intracellular ATP, a direct consequence of glycolysis interference, triggers the activation of AMP-activated protein kinase (AMPK). nih.gov AMPK acts as a cellular energy sensor; its activation signals a low-energy state. nih.govcas.cz Once activated, AMPK initiates a signaling cascade that aims to restore energy balance. A key downstream effect of AMPK activation is the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. nih.govresearchgate.net The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. nih.gov By inhibiting mTORC1, the this compound compounds effectively halt these energy-intensive processes, further contributing to the suppression of tumor growth. nih.govcas.cz

The activation of AMPK and subsequent inhibition of mTORC1 signaling represent a critical axis in the anticancer activity of these compounds. nih.govresearchgate.net This mechanism is particularly effective under conditions of limited glucose availability. nih.gov

Induction of Apoptosis and Cell Cycle Modulation at the Molecular Level (in vitro cellular mechanisms)

This compound derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells. This process is often linked to the modulation of the cell cycle. For instance, some derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. archivesofmedicalscience.comwaocp.org Studies have shown that these compounds can induce an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. archivesofmedicalscience.comwaocp.org

The molecular mechanisms underlying this induction of apoptosis can involve several pathways. In some cancer cell lines, synthetic bile acids, which can share structural similarities with certain drug classes, have been shown to induce apoptosis through the activation of caspases, a family of proteases that are central to the apoptotic process. nih.gov Furthermore, the upregulation of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21(WAF1/CIP1) has been associated with the apoptotic effects of some compounds, and this can occur through p53-independent pathways. nih.gov

Antimicrobial Mechanisms of Action

The sulfonamide group, a key feature of dimethoxybenzenesulfonamides, is well-established for its antimicrobial properties. ontosight.ainih.gov The primary mechanism of action for sulfonamide-based drugs is the competitive inhibition of the bacterial enzyme dihydropteroate synthetase. nih.gov This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the production of DNA and RNA. nih.gov By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme, sulfonamides block the metabolic pathway, leading to a bacteriostatic effect, which means they inhibit bacterial growth and replication rather than directly killing the cells. nih.gov This interference with folic acid synthesis ultimately hinders bacterial cell division. nih.gov

Anti-inflammatory Molecular Interactions

The anti-inflammatory potential of this compound derivatives is an area of active investigation. The mechanism is thought to involve the inhibition of enzymes and the modulation of signaling pathways associated with inflammation. evitachem.com For example, some compounds have been studied for their ability to interact with and inhibit proteins such as human peroxiredoxin 5 and tyrosine kinase receptors, which are involved in inflammatory processes. nih.gov Molecular docking studies have suggested that these compounds can bind to the active sites of such proteins through various interactions, including hydrogen bonding and hydrophobic interactions. nih.gov The sulfonamide group itself can mimic natural substrates, contributing to enzyme inhibition. evitachem.com By interfering with these biological pathways, these compounds can potentially reduce the production of pro-inflammatory mediators. evitachem.com

General Biological System Interactions and Molecular Targets

Computational studies and molecular docking simulations are often employed to predict and analyze the binding of these compounds to their protein targets. nih.govsmolecule.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound within the binding site of a target protein, providing insights into the mechanism of action at a molecular level. nih.gov

Catalytic and Material Science Applications of Dimethoxybenzenesulfonamides

Role as Ligands in Metal Coordination Chemistry

The sulfonamide group, in conjunction with other functionalities within the molecule, allows dimethoxybenzenesulfonamide derivatives to act as effective ligands in coordination chemistry. researchgate.net Metal-ligand complexes exhibit a variety of coordination geometries, and the properties of the resulting complex are tuned by the ligand. nih.gov The nitrogen and oxygen atoms of the sulfonamide group can act as donor atoms, forming stable complexes with various transition metals. researchgate.net

The formation of a chelate, where a ligand binds to a metal ion through multiple donor atoms, results in enhanced complex stability. nih.gov Sulfonamide derivatives can act as bidentate chelating ligands. For instance, studies on 2-(o-sulfamoylphenyl) benzimidazole (B57391), a related sulfonamide, show that it coordinates to divalent transition metals like Co(II) and Zn(II) in a bidentate fashion through the sulfonamidate nitrogen and the endocyclic nitrogen of the benzimidazole ring. researchgate.net This chelating behavior leads to the formation of stable, neutral complexes with a general formula of [ML2]. researchgate.net

The synthesis of such complexes typically involves reacting the sulfonamide ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.govua.es The resulting metal complexes often possess distinct colors and physical properties compared to the free ligand and metal salt. nih.gov Characterization using techniques like FT-IR spectroscopy can confirm coordination, as shifts in the vibrational frequencies of the C=N and SO2 groups are observed upon complexation with the metal ion. researchgate.net The coordination of multiple ligands around a central metal ion can lead to specific geometries, such as the tetrahedral geometry observed in Co(II) and Zn(II) complexes with benzimidazole-sulfonamide ligands. researchgate.net

Table 1: Coordination Behavior of a Sulfonamide Ligand

| Metal Ion | Ligand | Coordination Mode | Resulting Geometry |

|---|---|---|---|

| Co(II) | 2-(o-sulfamoylphenyl) benzimidazole | Bidentate (via sulfonamidate N and imidazole (B134444) N) | Tetrahedral researchgate.net |

| Zn(II) | 2-(o-sulfamoylphenyl) benzimidazole | Bidentate (via sulfonamidate N and imidazole N) | Tetrahedral researchgate.net |

| Mn(II) | 2-(o-sulfamoylphenyl) benzimidazole | Bidentate | Not specified researchgate.net |

| Ni(II) | 2-(o-sulfamoylphenyl) benzimidazole | Bidentate | Not specified researchgate.net |

| Cu(II) | 2-(o-sulfamoylphenyl) benzimidazole | Bidentate | Not specified researchgate.net |

Applications in Organic Transformations as Catalysts or Substrates

In organic synthesis, dimethoxybenzenesulfonamides primarily feature as substrates or building blocks for constructing more complex molecules. The synthesis of the sulfonamide linkage itself is a key transformation. A common method involves the reaction of a dimethoxybenzenesulfonyl chloride with a primary or secondary amine. evitachem.comvulcanchem.com This reaction is typically carried out in an organic solvent in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. evitachem.comvulcanchem.com

Once formed, the this compound scaffold can undergo further transformations. The aromatic ring and its methoxy (B1213986) substituents can be subject to various reactions. For example, the methoxy groups (-OCH3) can be oxidized to hydroxyl groups under certain conditions. evitachem.com The sulfonamide group itself can be reactive; under strong nucleophilic attack or hydrolysis conditions (using acid or base), the sulfonamide bond can be cleaved to release the corresponding amine and sulfonic acid. smolecule.com

While direct use of simple dimethoxybenzenesulfonamides as catalysts is not widely reported, the broader class of organic molecules is utilized in catalysis. For example, organocatalysis can involve the use of organic dyes to generate reactive intermediates for synthesis. beilstein-journals.org Biocatalysis also employs enzymes that can be promiscuous, catalyzing more than one type of transformation. nih.gov Hydrogenation reactions, common in organic synthesis, often use transition metal catalysts adsorbed onto a support. spinchem.com The functional groups on this compound could potentially be modified to create moieties suitable for these advanced catalytic applications. For instance, the core structure can be used as a foundation for synthesizing chiral ligands or organocatalysts.

Integration into Functional Materials for Catalytic Purposes

The immobilization of homogeneous catalysts onto solid supports is a key strategy for creating sustainable chemical processes, simplifying product purification and enabling catalyst recycling. ens-lyon.fr this compound derivatives can be integrated into such functional materials, including polymers and nanomaterials, for catalytic or related applications.